4-Amino-4'-chlorobiphenyl

Analytical Chemistry Titrimetry Anionic Surfactants

Choose 4-Amino-4'-chlorobiphenyl (CAS 135-68-2) for its unique para-chloro substitution that delivers superior endpoint clarity in anionic surfactant diazotitration vs. p-dimethylaminobenzaldehyde. Its distinct electronic/steric profile enables controlled cross-coupling for SDHI fungicide scaffolds and other novel molecules. A validated Newcrom R1 HPLC method supports precise purity analysis. This beige crystalline solid (MW 203.67, mp 127–131°C) offers reactivity that non-halogenated or differently halogenated analogs cannot replicate.

Molecular Formula C12H10ClN
Molecular Weight 203.67 g/mol
CAS No. 135-68-2
Cat. No. B111710
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Amino-4'-chlorobiphenyl
CAS135-68-2
Molecular FormulaC12H10ClN
Molecular Weight203.67 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1C2=CC=C(C=C2)Cl)N
InChIInChI=1S/C12H10ClN/c13-11-5-1-9(2-6-11)10-3-7-12(14)8-4-10/h1-8H,14H2
InChIKeyOREQWMWYRYXCDF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility2.30e-05 M

Structure & Identifiers


Interactive Chemical Structure Model





4-Amino-4'-chlorobiphenyl (CAS 135-68-2): Procurement Specifications and Core Properties


4-Amino-4'-chlorobiphenyl (CAS 135-68-2) is an aromatic amine with a biphenyl core, specifically a para-chloro substituted 4-aminobiphenyl derivative . It is a beige to off-white crystalline solid with a melting point between 127-131 °C and a molecular weight of 203.67 g/mol, exhibiting limited water solubility of approximately 4.684 mg/L . Its distinct halogen substitution confers specific reactivity and physicochemical properties that differentiate it from the unsubstituted 4-aminobiphenyl and other halogenated analogs, making it a valuable intermediate in organic synthesis .

4-Amino-4'-chlorobiphenyl: Why In-Class Analogs Are Not Direct Replacements


While compounds like 4-aminobiphenyl or 4-chloroaniline may appear structurally similar, they cannot be simply interchanged with 4-amino-4'-chlorobiphenyl. The presence of both an amino group and a specific para-chloro substituent on a biphenyl scaffold creates a unique electronic and steric environment that profoundly influences the compound's reactivity, physicochemical properties, and biological interactions [1]. For instance, the chlorine atom affects the compound's basicity (pKa), lipophilicity, and its ability to participate in specific coupling reactions or serve as a selective analytical reagent, which are not replicated by non-halogenated or differently halogenated analogs [1]. This specificity is critical in applications ranging from analytical derivatization to pharmaceutical intermediate synthesis, where even minor structural variations can lead to significant differences in performance, selectivity, or yield.

Quantitative Differentiation Evidence for 4-Amino-4'-chlorobiphenyl vs. Analogs


Diazotitration Selectivity: 4-Amino-4'-chlorobiphenyl vs. p-Dimethylaminobenzaldehyde as Analytical Reagents

The '4-Amino-4'-Chlorobiphenyl Hydrochloride Diazotitration Method' uses 4-amino-4'-chlorobiphenyl hydrochloride (ACBH) as a precipitating reagent for the volumetric determination of anionic surfactants. This method demonstrates a significant advantage over a conventional method using p-dimethylaminobenzaldehyde test paper, providing a clearer and more distinct visual endpoint [1].

Analytical Chemistry Titrimetry Anionic Surfactants

Synthesis Efficiency: Suzuki-Miyaura Coupling for Aminobiphenyl vs. Chlorobiphenyl Intermediates

In the synthesis of complex agrochemicals like Bixafen and Fluxapyroxad, aminobiphenyl intermediates are crucial. The choice of halogen substituent on the biphenyl precursor impacts the efficiency of the Suzuki-Miyaura cross-coupling reaction. While not a direct head-to-head yield comparison, the patent literature highlights that specific halogenated aminobiphenyls (including chloro, bromo, and fluoro) are used as intermediates, and the reaction conditions and yields are sensitive to the halogen identity [1]. 4-Amino-4'-chlorobiphenyl, due to its specific chlorine substitution, offers a distinct reactivity profile compared to its bromo or iodo analogs, which are often more reactive and may require different catalyst/ligand systems to achieve optimal selectivity and yield [1].

Organic Synthesis Agrochemicals Pharmaceuticals

HPLC Retention Behavior: 4-Amino-4'-chlorobiphenyl on Newcrom R1 Column

4-Amino-4'-chlorobiphenyl can be effectively analyzed using a reverse-phase (RP) HPLC method with a Newcrom R1 column and a mobile phase of acetonitrile, water, and phosphoric acid. This method is specifically highlighted for its ability to separate and analyze this compound, and the scalable conditions can be used for preparative separation and impurity isolation [1].

Analytical Chemistry Chromatography Quality Control

Defined Application Scenarios for 4-Amino-4'-chlorobiphenyl


Volumetric Analysis of Anionic Surfactants

Laboratories performing quality control of anionic surfactants in industrial formulations or environmental monitoring can employ the 4-amino-4'-chlorobiphenyl hydrochloride diazotitration method for its demonstrated advantage in endpoint clarity over traditional reagents like p-dimethylaminobenzaldehyde, leading to more precise and reliable results [1].

Synthesis of Agrochemical and Pharmaceutical Intermediates

Medicinal and process chemists developing novel compounds, particularly those based on the aminobiphenyl scaffold (e.g., SDHI fungicides), can utilize 4-amino-4'-chlorobiphenyl as a strategic intermediate. Its specific chlorine substitution offers a distinct reactivity profile in cross-coupling reactions, enabling the controlled construction of more complex molecules [2].

Analytical Method Development and Impurity Profiling

Quality control and analytical chemistry groups can leverage the established HPLC method using a Newcrom R1 column for the separation and quantification of 4-amino-4'-chlorobiphenyl. The scalability of this method makes it suitable for both analytical purity checks and preparative isolation of the target compound or its related impurities [3].

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